![molecular formula C6H10ClNO3 B2531490 (3Ar,6aS)-5-amino-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-2-one;hydrochloride CAS No. 2361578-40-5](/img/structure/B2531490.png)
(3Ar,6aS)-5-amino-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-2-one;hydrochloride
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Overview
Description
The compound “(3Ar,6aS)-5-amino-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-2-one;hydrochloride” is a chemical compound with a molecular formula of C8H15NO3 . It is also known by other names such as "(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C8H15NO3/c1-8(2)11-6-4(9)3-5(10)7(6)12-8/h4-7,10H,3,9H2,1-2H3/t4-,5+,6+,7-" . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has an average mass of 173.210 Da and a monoisotopic mass of 173.105194 Da . Further physical and chemical properties are not mentioned in the search results.Scientific Research Applications
- Ticagrelor Intermediate : This compound serves as an intermediate in the synthesis of ticagrelor, an antiplatelet medication used to prevent cardiovascular events in patients with acute coronary syndrome . Researchers study its pharmacological properties and interactions to enhance drug design.
- Ethanol Derivative : The compound can be modified to create 2-[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yloxy]ethanol. This derivative has potential applications in organic synthesis and chemical reactions .
- Researchers investigate the stretching and bending vibrations of the hetero-aromatic C–H ring in this compound using spectroscopic techniques . Understanding these vibrational modes aids in structural characterization.
- Palladium-catalyzed reactions involving this compound are of interest. For example, a reaction with benzyl (3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)carbamate and ammonium formate can lead to valuable products .
Medicinal Chemistry and Drug Development
Organic Synthesis
Spectroscopy and Vibrational Analysis
Catalysis and Palladium Chemistry
Future Directions
properties
IUPAC Name |
(3aR,6aS)-5-amino-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3.ClH/c7-3-1-4-5(2-3)10-6(8)9-4;/h3-5H,1-2,7H2;1H/t3?,4-,5+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OILWXBIVIURPBT-RSCCPHMWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1OC(=O)O2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](CC1N)OC(=O)O2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 139026344 |
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